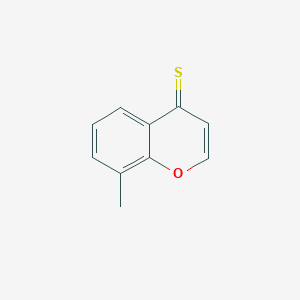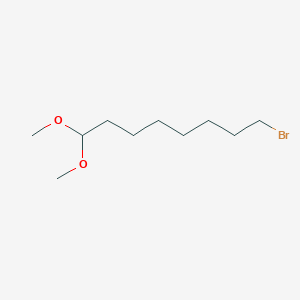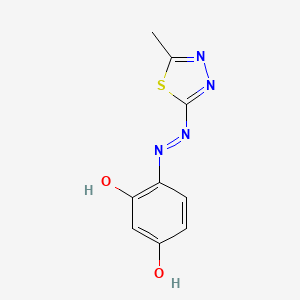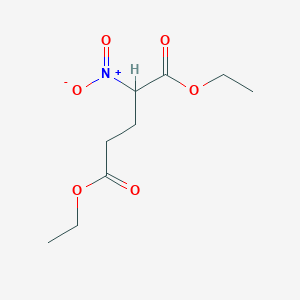![molecular formula C3ClF6NOS B14358680 {[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone CAS No. 91502-67-9](/img/structure/B14358680.png)
{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone is a complex organosulfur compound characterized by the presence of trifluoromethyl groups, an amino group, and a sulfanyl group attached to a methanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone typically involves the reaction of trifluoromethylamine with sulfur-containing reagents under controlled conditions. One common method includes the use of chloromethanone as a starting material, which reacts with bis(trifluoromethyl)amine and a sulfur donor in the presence of a catalyst. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to maintain consistent reaction conditions and to improve the efficiency of the production process.
化学反応の分析
Types of Reactions
{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone has a wide range of applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of {[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with specific enzymes, inhibiting their activity or altering their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function.
類似化合物との比較
Similar Compounds
Bis(trifluoromethyl)amine: Lacks the sulfanyl and chloro groups, making it less reactive.
Trifluoromethylsulfanyl chloride: Contains a sulfanyl and chloro group but lacks the amino group.
Trifluoromethylsulfanyl methanone: Similar structure but without the amino group.
Uniqueness
{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone is unique due to the combination of trifluoromethyl, amino, and sulfanyl groups in a single molecule. This combination imparts distinct chemical properties, such as high reactivity and the ability to form multiple types of chemical bonds. These properties make it a valuable compound for various applications in research and industry.
特性
| 91502-67-9 | |
分子式 |
C3ClF6NOS |
分子量 |
247.55 g/mol |
IUPAC名 |
S-[bis(trifluoromethyl)amino] chloromethanethioate |
InChI |
InChI=1S/C3ClF6NOS/c4-1(12)13-11(2(5,6)7)3(8,9)10 |
InChIキー |
SNFYJDPIRLHWEW-UHFFFAOYSA-N |
正規SMILES |
C(=O)(SN(C(F)(F)F)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)

![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
